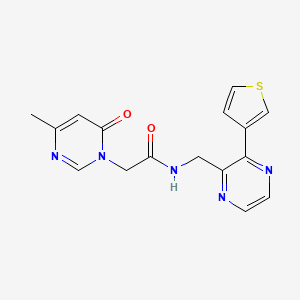![molecular formula C18H22IN5O B2839675 N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine CAS No. 923681-47-4](/img/structure/B2839675.png)
N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The compound also has an iodobenzoyl group attached to the piperazine ring and an ethyl group attached to the nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the formation of the piperazine ring, and the attachment of the iodobenzoyl and ethyl groups. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperazine rings would give the molecule a certain degree of rigidity. The iodine atom in the iodobenzoyl group is a heavy atom that could influence the compound’s properties .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the nitrogen atoms in the pyrimidine and piperazine rings could act as nucleophiles in reactions with electrophiles. The iodine atom in the iodobenzoyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight and potentially its boiling point and melting point. The nitrogen atoms and the ethyl group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
1. Hypoglycemic Activity
N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine and its derivatives have been explored for their potential in treating diabetes. Research indicates that these compounds can act as glucokinase (GK) activators. Specifically, a derivative, Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, has shown significant dual-acting hypoglycemic properties, activating both GK and PPARγ. This was evident in oral administration in mice, where it effectively reduced glucose levels after glucose loading (Song et al., 2011).
2. Antimicrobial Properties
Compounds similar to this compound have shown promise in antimicrobial applications. Research into related derivatives, such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, indicates that they possess good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).
3. Anticancer Potential
Several studies have focused on the potential anticancer properties of compounds structurally related to this compound. For instance, derivatives like 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine have shown significant activity against bacterial, fungal infections, and human breast cancer cell lines (Sharma et al., 2014).
Wirkmechanismus
Target of Action
The primary target of N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory. By inhibiting AChE, the compound increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission .
Result of Action
The result of the compound’s action is an enhancement of cognitive function. By increasing the concentration of acetylcholine in the synaptic cleft, the compound enhances cholinergic neurotransmission, which is associated with improved learning and memory .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHRLIDWDXQWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate](/img/structure/B2839606.png)



![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2839613.png)

